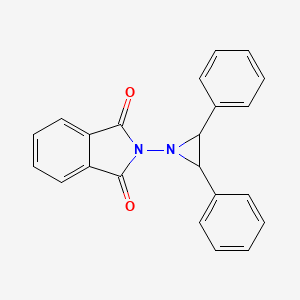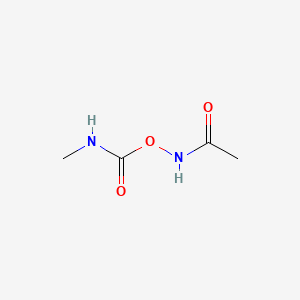
Acetamide, N-(((methylamino)carbonyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamido N-methylcarbamate is a chemical compound with the molecular formula C6H11N3O4. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is part of the carbamate family, which is characterized by the presence of a carbamate group (–NHCOO–) in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetamido N-methylcarbamate typically involves the reaction of acetamide with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction proceeds at room temperature and yields acetamido N-methylcarbamate as a white crystalline solid.
Industrial Production Methods
In industrial settings, the production of acetamido N-methylcarbamate can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamido N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of acetamido N-methylcarbamate to its corresponding oxime derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert acetamido N-methylcarbamate to its amine derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Acetamido N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying carbamate metabolism.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in inhibiting acetylcholinesterase.
Wirkmechanismus
The mechanism of action of acetamido N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, acetamido N-methylcarbamate increases the levels of acetylcholine, leading to prolonged nerve impulses and potential toxicity in pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.
Methomyl: A carbamate pesticide known for its high toxicity and rapid action.
Aldicarb: A highly toxic carbamate used as a pesticide.
Uniqueness
Acetamido N-methylcarbamate is unique due to its specific molecular structure, which allows for selective inhibition of acetylcholinesterase. This selectivity makes it a valuable compound in both agricultural and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
104671-59-2 |
|---|---|
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
acetamido N-methylcarbamate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)6-9-4(8)5-2/h1-2H3,(H,5,8)(H,6,7) |
InChI-Schlüssel |
KJFYIRGNNOCTLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NOC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
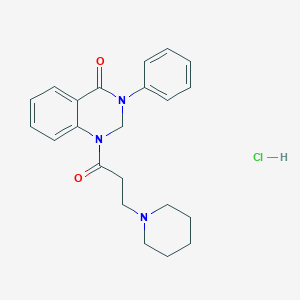
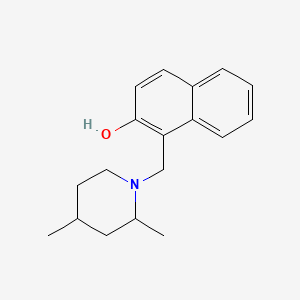


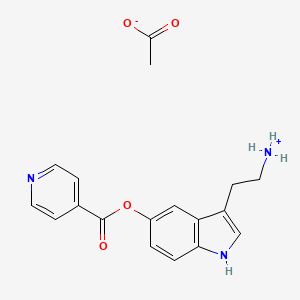
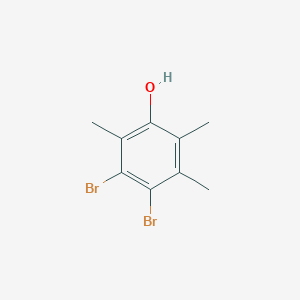



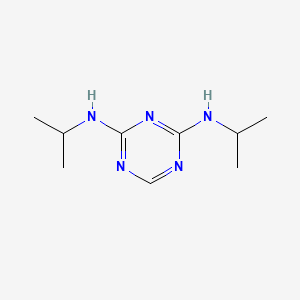
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
